7-methoxy-N-((6-methylpyrimidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
“7-methoxy-N-((6-methylpyrimidin-4-yl)methyl)benzofuran-2-carboxamide” is a chemical compound used in scientific research. It’s a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Scientific Research Applications
Synthesis and Structural Analysis
Research in the area of synthesis and structural analysis has led to the development of related compounds, showcasing their potential as intermediates for further chemical modifications. For instance, the crystal and molecular structures of a similar compound were reported, obtained as a side product during the synthesis of an antitubercular agent, highlighting its relevance in the synthesis of pharmaceuticals (Richter et al., 2023).
Medicinal Chemistry Applications
In medicinal chemistry, these compounds have been explored for their therapeutic potential. Novel derivatives derived from visnaginone and khellinone, with structural similarities, have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating potential applications in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Neuroprotective and Antioxidant Activities
A study on novel benzofuran-2-carboxamide derivatives revealed their neuroprotective and antioxidant activities. This research demonstrates the potential of such compounds in the development of treatments for neurological disorders, showcasing the importance of structural modifications to enhance biological activity (Cho et al., 2015).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the biological activities of “7-methoxy-N-((6-methylpyrimidin-4-yl)methyl)benzofuran-2-carboxamide” and developing it for various applications.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 1,4-azaindole-based drug candidates, have been found to inhibit the mycobacterial enzyme decaprenylphosphoryl-β-d-ribose-2’-epimerase (dpre1), which is essential for cell-wall synthesis in mycobacterium tuberculosis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets non-covalently, leading to inhibition of the target enzyme’s activity . This interaction could potentially disrupt the normal functioning of the target, leading to changes at the molecular and cellular levels.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect the cell wall synthesis pathway in mycobacterium tuberculosis . The downstream effects of this disruption could potentially include impaired cell growth and viability.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may lead to impaired cell wall synthesis in mycobacterium tuberculosis, potentially resulting in inhibited cell growth and viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-6-12(19-9-18-10)8-17-16(20)14-7-11-4-3-5-13(21-2)15(11)22-14/h3-7,9H,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFKZLRPFUGWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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